3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid
Overview
Description
3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H3Cl2FO4S and its molecular weight is 273.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Herbicidal Activity
3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid has been explored for its potential herbicidal properties. A study by Liu Chang-chun (2006) synthesized a compound from this acid that demonstrated promising herbicidal activity, indicating its potential use in agricultural applications (Liu Chang-chun, 2006).
2. Regioselective Ortho-lithiation
The acid is instrumental in regioselective ortho-lithiation processes. Mongin and Schlosser (1996) highlighted its role in the deprotonation of fluoroarenes, contributing significantly to the field of organic synthesis (F. Mongin & M. Schlosser, 1996).
3. Building Block in Heterocyclic Synthesis
The acid serves as a multireactive building block in heterocyclic oriented synthesis (HOS), as investigated by Křupková et al. (2013). This research demonstrates its utility in producing various nitrogenous cycles, crucial in drug discovery (Soňa Křupková et al., 2013).
4. Photochemistry Studies
N. Kuş (2017) conducted a study on the structural characterization and photochemistry of a similar compound, 2-Chloro-6-Fluorobenzoic Acid, which helps in understanding the photophysical properties of such compounds, relevant in various scientific and industrial applications (N. Kuş, 2017).
5. Organic Synthesis Reactions
The acid plays a role in reactions involving organolithium reagents, as studied by Gohier et al. (2003). Their research provides insight into the synthetic applications of this compound in organic chemistry (Frédéric Gohier et al., 2003).
6. Intermediate in Pesticide Synthesis
Xiao-hua Du et al. (2005) reported the use of a related compound, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, in the synthesis of key intermediates for pesticides. This highlights the role of chloro-fluoro benzoic acids in agricultural chemical production (Xiao-hua Du et al., 2005).
Properties
IUPAC Name |
3-chloro-5-chlorosulfonyl-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO4S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQWQWDIXSLBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.